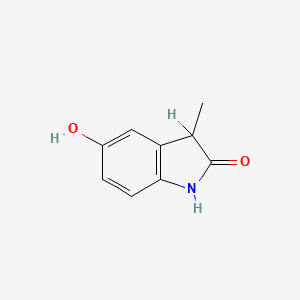

5-Hydroxy-3-methylindolin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

5-hydroxy-3-methyl-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-5-7-4-6(11)2-3-8(7)10-9(5)12/h2-5,11H,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGNFHUNUUCCBSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=C(C=CC(=C2)O)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20976056 | |

| Record name | 3-Methyl-3H-indole-2,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20976056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6062-25-5 | |

| Record name | 2-Indolinone, 5-hydroxy-3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006062255 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methyl-3H-indole-2,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20976056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Indolin 2 One Scaffold: a Privileged Structure in Medicinal Chemistry

The indolin-2-one core is widely recognized as a "privileged structure" in medicinal chemistry. nih.govmdpi.com This designation stems from its ability to serve as a versatile scaffold for the development of ligands targeting a diverse array of biological entities. mdpi.com Its inherent chemical properties allow for extensive modifications, enabling the synthesis of a vast library of derivatives with a wide spectrum of pharmacological activities. mdpi.comnih.gov

The significance of the indolin-2-one scaffold is underscored by its presence in several FDA-approved drugs, such as Sunitinib and Nintedanib, which are utilized as kinase inhibitors in cancer therapy. researchgate.netresearchgate.net This framework has proven to be particularly fruitful in the discovery of potent inhibitors of various enzymes, including protein kinases, which play a crucial role in cellular signaling pathways implicated in diseases like cancer. nih.govresearchgate.net

The biological activities associated with indolin-2-one derivatives are extensive and well-documented. Researchers have reported their potential as:

Anticancer agents: Many derivatives have demonstrated significant antiproliferative activity against various cancer cell lines. nih.govnih.govnih.gov The mechanisms of action often involve the inhibition of key enzymes like vascular endothelial growth factor receptor-2 (VEGFR-2), which is crucial for tumor angiogenesis. nih.gov Some derivatives have also been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. nih.govnih.gov

Anti-inflammatory agents: Certain indolin-2-one derivatives have exhibited potent anti-inflammatory properties by inhibiting the production of inflammatory mediators such as nitric oxide (NO), TNF-α, and IL-6. mdpi.com

Antimicrobial agents: The indolin-2-one scaffold has been explored for its potential in developing new antimicrobial drugs, with some derivatives showing activity against bacteria and fungi. nih.govtandfonline.com

Antiviral agents: Research has indicated the potential of indolin-2-one derivatives in antiviral therapies. tandfonline.com

Neuroprotective agents: The versatility of the scaffold extends to the central nervous system, with some derivatives being investigated for their potential in treating neurodegenerative diseases. mdpi.com

The adaptability of the indolin-2-one core allows for the fine-tuning of its biological activity through the introduction of various substituents at different positions of the ring system. This has led to the development of compounds with enhanced potency and selectivity for their intended targets. nih.gov

An Overview of 5 Hydroxy 3 Methylindolin 2 One in Current Academic Investigations

Strategies for the Indolin-2-one Core Construction

The formation of the fundamental indolin-2-one ring system is a critical step in the synthesis of this compound. Several strategies have been effectively employed to achieve this, each with its own advantages in terms of efficiency, and scalability.

Cyclization and Aromatic Substitution Approaches

Cyclization reactions represent a primary strategy for constructing the indolin-2-one core. These methods often involve the formation of a new bond between a nitrogen atom and an aromatic ring. One such approach involves the treatment of a 3-hydroxy-substituted 1,3-dihydroindol-2-one with a Lewis acid to generate a highly reactive 2H-indol-2-one intermediate. This intermediate can then smoothly undergo stepwise addition of various π-nucleophiles to yield substituted oxindoles. nih.gov Intramolecular versions of this cyclization have also been successful in producing spiro-substituted oxindoles in good yields. nih.gov

Another key strategy is intramolecular C-H amidation catalyzed by transition metals like cobalt(III), which allows for the synthesis of benzofused lactams, including indolin-2-ones, at room temperature. researchgate.net This method often utilizes in-situ generated catalysts to facilitate the reaction. researchgate.net Additionally, the reduction of 2-nitrophenylacetic acid derivatives using reagents like samarium iodide (SmI2) provides a pathway to oxindoles under mild, neutral conditions through nitro group reduction and subsequent direct condensation. researchgate.net

Aromatic substitution reactions also play a role in forming the indolin-2-one structure. For instance, intramolecular nucleophilic substitution of a benzylic iodide by a pyridine (B92270) nitrogen, followed by proton elimination, has been described as a potential mechanism in certain synthetic routes. chim.it

Multi-Step Synthesis and Condensation Reactions

Multi-step synthesis provides a versatile and controlled approach to constructing complex molecules like this compound. vapourtec.com This strategy involves a sequence of reactions, allowing for the careful introduction of specific functional groups at various stages. vapourtec.com

A common multi-step approach involves condensation reactions. For example, the synthesis of 2,2′-(2-oxindoline-3,3′-diyl)-bis(1H-inden-1,3(2H)-dione) derivatives has been achieved through the condensation of isatin (B1672199) derivatives with 1,3-indandione. bas.bg Similarly, the aldol (B89426) reaction of isatin with 3-methyl-butan-2-one, refluxed in methanol, has been used to synthesize 3-hydroxy-3-(3-methyl-2-oxo-butyl)-1,3-dihydro-indol-2-one. nih.gov Another example is the synthesis of 4-hydroxy-3-formylideneamino-1H/methyl/phenylquinolin-2-ones through the condensation of the corresponding 4-hydroxy-3-formyl-l H/methyl/phenylquinolin-2-one with substituted anilines or primary aliphatic amines. researchgate.net

A two-step synthesis of indolo[3,2-c]quinolines has been developed, which proceeds via a Fischer indolization followed by an oxidative aromatization, often enhanced by microwave irradiation. researchgate.net Furthermore, a metal-free, two-step synthetic route to indole (B1671886) derivatives from aryl triazole-containing compounds has been established. mdpi.com This process involves a Dimroth equilibrium, nitrogen extrusion, Wolff rearrangement, and amine nucleophile addition, followed by cyclization to form the indole ring. mdpi.com

Catalyst-Mediated and Microwave-Assisted Syntheses

The use of catalysts and microwave irradiation has significantly advanced the synthesis of indolin-2-one derivatives, offering faster reaction times, higher yields, and often more environmentally friendly conditions. researchgate.nettandfonline.com

Catalyst-Mediated Syntheses: Transition metal catalysts, such as those based on palladium, copper, iridium, and cobalt, are widely used. researchgate.netresearchgate.netorganic-chemistry.orgnih.gov For example, a cationic iridium complex has been shown to catalyze the asymmetric intramolecular hydroarylation of α-ketoamides to produce 3-substituted 3-hydroxy-2-oxindoles with high enantioselectivity. nih.gov Copper-catalyzed dearomatizing cyclization of indoles is another method to create N-fused indolines. researchgate.net Metal-free catalytic systems are also being developed. rsc.org

| Catalyst System | Reaction Type | Product | Reference |

| Cationic Iridium Complex | Asymmetric Intramolecular Hydroarylation | 3-Substituted 3-hydroxy-2-oxindoles | nih.gov |

| Copper(II) | Dearomatizing Cyclization | N-Fused Indolines | researchgate.net |

| SBA-Pr-SO3H (Nanoporous acid catalyst) | Condensation | 2,2′-(2-oxindoline-3,3′-diyl)-bis(1H-inden-1,3(2H)-dione) derivatives | bas.bg |

| Cobalt(III) | C(sp²)−H Amidation | Benzofused Lactams (Indolin-2-ones) | researchgate.net |

Microwave-Assisted Syntheses: Microwave irradiation has been successfully employed to accelerate various reactions in the synthesis of indolin-2-ones. bas.bgresearchgate.nettandfonline.comnih.gov It has been used in the copper-catalyzed azide-alkyne 1,3-dipolar cycloaddition (CuAAC) to synthesize 2-indolinone-based bis-1,2,3-triazole derivatives in excellent yields. nih.gov Microwave-assisted protocols have also been developed for the condensation of isatin derivatives with other reagents, significantly reducing reaction times. bas.bg For instance, a microwave-assisted tandem radical cyclization has been used for the facile synthesis of 2-arylindolines and 2-arylindoles. thieme-connect.de Furthermore, an efficient method for synthesizing novel 2-oxindole derivatives involves the microwave-assisted decarboxylative condensation of substituted isatins with malonic and cyanoacetic acids, achieving high yields in short reaction times. mdpi.com

Functionalization and Derivatization of the this compound Scaffold

Once the core this compound scaffold is constructed, further functionalization and derivatization are often necessary to explore structure-activity relationships and develop compounds with specific properties.

Hydroxyl Group Modification Strategies

One common strategy is alkylation of the hydroxyl group. For example, N-alkoxyindoles can be synthesized through a base-mediated cyclization of alkyl 2-(2-nitroaryl)-2-butenoates, followed by the addition of an electrophile like methyl iodide or benzyl (B1604629) bromide. nih.gov The choice of base, such as potassium tert-butoxide or sodium tert-pentoxide, can influence the success of the alkylation. nih.gov Methylation of N-hydroxyindoles has also been achieved using dimethyl sulphate in the presence of a base like potassium carbonate. unito.it

Another approach is acylation . For instance, treatment with acetic anhydride (B1165640) can lead to the formation of N-acetoxyindoles. nih.gov These modifications of the hydroxyl group can significantly impact the biological activity of the resulting derivatives.

Alkylation and Arylation at Specific Positions

Beyond the hydroxyl group, other positions on the this compound scaffold can be targeted for alkylation and arylation to create a diverse range of derivatives.

Alkylation: Alkylation can be achieved at various positions on the indolin-2-one ring. For example, sequential treatment of alkyl 2-(2-nitroaryl)-2-butenoates with a base and an electrophile can introduce alkyl groups. nih.gov

Arylation: Arylation introduces an aryl group onto the scaffold, which can be a valuable modification for tuning the electronic and steric properties of the molecule. A photoredox-catalyzed hydroxy-arylation of the terminal double bond of N-substituted 3-methyleneisoindolin-1-ones has been described, using an aryl diazonium salt as the arylating agent. nih.gov Another method involves a TfOH-promoted hydroarylation of a diazo-substituted isoquinolone with an arene molecule, which proceeds with high diastereoselectivity. nih.govresearchgate.net

The table below summarizes some of the functionalization strategies:

| Modification Type | Reagents/Conditions | Position(s) Modified | Resulting Derivative | Reference |

| Alkylation | Potassium tert-butoxide, Methyl iodide/Benzyl bromide | N-alkoxy | N-alkoxyindoles | nih.gov |

| Methylation | Dimethyl sulphate, K2CO3 | N-methoxy | N-methoxyindole | unito.it |

| Acylation | Acetic anhydride | N-acetoxy | N-acetoxyindole | nih.gov |

| Arylation | Aryl diazonium salt, visible light | C3 | 3-benzyl-3-hydroxyisoindolin-1-one | nih.gov |

| Hydroarylation | TfOH, Arene | C4 of isoquinolone | trans-4-aryl-1,4-dihydroisoquinol-3-one | nih.govresearchgate.net |

Spiroannulation and Heterocyclic Ring Fusions for Novel Analogues

The construction of spirooxindoles and fused heterocyclic systems from this compound or its precursors, such as 5-hydroxyisatin, offers a powerful strategy for generating three-dimensional complexity and exploring new chemical space. These reactions often involve the generation of a reactive intermediate from the oxindole (B195798) core, which then undergoes cyclization with a suitable reaction partner.

A prevalent method for the synthesis of spirooxindoles involves the [3+2] cycloaddition reaction of an azomethine ylide with a dipolarophile. nih.gov In a typical sequence, 5-hydroxyisatin can be condensed with an amino acid, such as sarcosine, to generate an in situ azomethine ylide. This intermediate can then react with a variety of activated alkenes or alkynes to furnish spiro-pyrrolidinyl or spiro-pyrrolinyl oxindoles. The presence of the 5-hydroxy group can influence the reactivity of the isatin precursor and may require optimization of reaction conditions. For instance, protection of the hydroxyl group might be necessary in some cases to prevent side reactions, although direct use of the unprotected phenol (B47542) can offer a more atom-economical approach.

Another versatile strategy for constructing spirooxindoles is through multi-component reactions. For example, a one-pot, three-component reaction of a substituted isatin, malononitrile, and a 1,3-dicarbonyl compound can yield highly functionalized spiro[indoline-3,4'-pyran]-2-one derivatives. scispace.com While specific examples with 5-hydroxyisatin are not extensively documented, this approach holds potential for the synthesis of novel analogues of this compound. The reaction proceeds through the initial formation of a 3-ylideneoxindole intermediate, which then undergoes a Michael addition and subsequent cyclization.

Heterocyclic ring fusions onto the oxindole core can be achieved through various annulation strategies. For instance, the reaction of 3-alkenyl-oxindoles with dithiocarbamates can lead to the formation of thioxothiazolidin-indolin-2-ones. While not specific to the 5-hydroxy analogue, this demonstrates a general pathway for fusing a sulfur-containing heterocycle. The synthesis of more complex fused systems, such as indolo[2″,3″:2′,3′]pyrrolo[3′,4′:4,5]pyrrolo[2,1-a]isoquinolines, has been accomplished through a three-component reaction of isoquinolinium salts, isatins, and malononitrile, highlighting the potential for creating intricate polycyclic frameworks. scispace.com

The following table summarizes representative examples of spiroannulation and heterocyclic ring fusion reactions involving oxindole derivatives, which could be adapted for this compound.

| Reaction Type | Reactants | Product Type | Reference |

| [3+2] Cycloaddition | Isatin, Sarcosine, Activated Alkene | Spiro-pyrrolidinyl oxindole | nih.gov |

| Multi-component Reaction | Isatin, Malononitrile, 1,3-Dicarbonyl | Spiro[indoline-3,4'-pyran]-2-one | scispace.com |

| Three-component Reaction | Isoquinolinium salt, Isatin, Malononitrile | Fused polycyclic oxindole | scispace.com |

Enantioselective Synthesis Approaches

The development of enantioselective methods to control the stereochemistry at the C3 position of the oxindole core is of paramount importance, as the biological activity of these compounds is often stereospecific. The synthesis of enantiomerically enriched this compound and its derivatives can be approached through several catalytic asymmetric strategies.

One of the most common methods for introducing a substituent at the C3 position is the asymmetric aldol reaction of isatins. While direct enantioselective methylation of a pre-formed 5-hydroxyoxindole (B181108) is challenging, an alternative approach involves the asymmetric addition of a methyl nucleophile equivalent to a 5-hydroxyisatin derivative. For instance, the use of chiral organocatalysts, such as proline derivatives or cinchona alkaloids, can promote the enantioselective addition of acetone (B3395972) or other ketone nucleophiles to isatins, affording 3-hydroxy-3-acetonyl-oxindoles with high enantiomeric excess. Subsequent chemical manipulation of the acetonyl group could potentially lead to the desired 3-methyl substituent.

A more direct approach involves the catalytic asymmetric α-hydroxylation of 3-substituted oxindoles. thieme.de For the synthesis of chiral 3-hydroxy-3-methyloxindoles, a pre-existing 3-methyloxindole (B30408) could be subjected to enantioselective hydroxylation. Catalytic systems employing chiral ligands in combination with an oxygen source, such as hydrogen peroxide, have been developed for this purpose. The challenge in applying this to this compound lies in the chemoselectivity, as the phenolic hydroxyl group could also react.

Furthermore, catalytic asymmetric synthesis of 3-substituted-3-hydroxy-2-oxindoles has been extensively reviewed, with numerous methods applicable to various isatin derivatives. beilstein-journals.orgnih.govnih.govrsc.org These methods include, but are not limited to, Friedel-Crafts alkylations, Henry reactions, and additions of organometallic reagents. For example, the rhodium-catalyzed asymmetric addition of arylboronic acids to isatins has been shown to produce 3-aryl-3-hydroxy-2-oxindoles in good yields and high enantioselectivities. Adapting such a method for the introduction of a methyl group would require the use of a suitable methylboron reagent.

The table below provides an overview of prominent enantioselective reactions for the synthesis of C3-substituted oxindoles, which could be explored for the synthesis of chiral this compound.

| Asymmetric Reaction | Catalyst/Reagent | Product Type | Reference |

| Aldol Reaction | Chiral Proline Derivatives | 3-Hydroxy-3-acetonyl-oxindole | - |

| α-Hydroxylation | Chiral Triazolium Salts / H₂O₂ | α-Hydroxy-oxindole | thieme.de |

| Arylation | Rhodium-catalyst / Arylboronic Acid | 3-Aryl-3-hydroxy-oxindole | beilstein-journals.org |

Structure Activity Relationship Sar Studies of 5 Hydroxy 3 Methylindolin 2 One Derivatives

Importance of Hydroxyl Group and Other Substituents in Biological Activity

The presence and position of a hydroxyl group on the indolin-2-one core are critical determinants of biological activity. While direct SAR studies on 5-Hydroxy-3-methylindolin-2-one are limited in publicly available research, the broader class of 3-substituted-indolin-2-ones offers valuable insights. For instance, in a series of 3-substituted-indolin-2-one derivatives synthesized to evaluate anti-inflammatory activity, compounds bearing a hydroxyl group on a C3-phenyl substituent demonstrated enhanced potency. Specifically, ortho- and meta-hydroxyphenyl derivatives showed a 50% suppression of nitric oxide secretion at a concentration of approximately 20 μM, which was significantly more potent than derivatives with electronegative groups like chloro, bromo, or trifluoromethyl at the same positions (which showed 50% suppression around 40 μM) nih.gov. This suggests that the hydroxyl group can contribute significantly to the anti-inflammatory profile of these compounds.

Furthermore, studies on indolin-2-one derivatives as antitumor agents have highlighted the importance of substituents on the indolin-2-one ring itself. In a series of 3-substituted-indolin-2-ones containing chloropyrrole moieties, modifications at the C-5 position of the indolin-2-one ring had a substantial impact on antitumor activity. For example, replacing a fluoro group at the C-5 position with a chloro group led to a significant increase in potency against A549 non-small cell lung cancer cells (IC50 changing from 1.87 μM to 0.32 μM) nih.gov. Conversely, the introduction of bromo, hydrogen, or methyl groups at the C-5 position resulted in a considerable decrease in potency nih.gov. These findings underscore the sensitivity of the biological activity to the nature of the substituent at the C-5 position, suggesting that electronic and steric factors play a crucial role.

The following table summarizes the anti-inflammatory activity of various 3-phenyl-indolin-2-one derivatives, highlighting the impact of the hydroxyl group.

| Compound ID | Substituent on 3-Phenyl Ring | Nitric Oxide Inhibition (IC50 in µM) |

| 1 | 2-OH | ~20 |

| 2 | 3-OH | ~20 |

| 3 | 4-Cl | ~40 |

| 4 | 4-Br | ~40 |

| 5 | 4-CF3 | ~40 |

Data is inferred from a study on 3-substituted-indolin-2-one derivatives nih.gov.

Influence of Substituent Position and Nature on Pharmacological Profiles

The pharmacological profile of indolin-2-one derivatives is highly dependent on the position and chemical nature of their substituents. Research on various classes of 3-substituted indolin-2-ones has consistently shown that even minor changes in substitution can lead to significant shifts in biological activity and target selectivity.

For example, in the development of tyrosine kinase inhibitors, the substituent at the C-3 position of the indolin-2-one core plays a pivotal role in determining selectivity. Studies have shown that 3-[(five-membered heteroaryl ring)methylidenyl]indolin-2-ones are highly specific for inhibiting the VEGF (Flk-1) receptor tyrosine kinase. In contrast, 3-(substituted benzylidenyl)indolin-2-ones with bulky groups on the phenyl ring exhibit high selectivity towards the EGF and Her-2 receptor tyrosine kinases. Furthermore, compounds with an extended side chain at the C-3 position have demonstrated high potency and selectivity against PDGF and VEGF (Flk-1) receptor tyrosine kinases nih.gov.

The substitution pattern on the indolin-2-one ring itself is also a critical factor. In a study of 3-substituted-indolin-2-ones containing chloropyrrole moieties, the position of a chloro substituent on the pyrrole (B145914) ring at C3 influenced the activity against VEGFR2. A 3'-substituted chloropyrrole was found to be more active than a 5'-substituted one nih.gov. This highlights the precise spatial arrangement required for optimal interaction with the biological target.

The following table illustrates the effect of substituent modifications at the C5-position of 3-(pyrrol-2-ylmethylene)indolin-2-one derivatives on their antitumor activity against the A549 cell line.

| Compound ID | C5-Substituent | Antitumor Activity (IC50 in µM) |

| 6 | F | 1.87 |

| 7 | Cl | 0.32 |

| 8 | Br | >100 |

| 9 | H | >100 |

| 10 | CH3 | >100 |

Data is from a study on 3-substituted-indolin-2-ones containing chloropyrrole moieties nih.gov.

Chiral Specificity and Enantiomeric Potency

The presence of a chiral center at the C-3 position of the indolin-2-one ring, as in this compound, introduces the possibility of stereoisomerism. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, pharmacokinetic profiles, and toxicities nih.gov. This is because biological systems, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer.

The differential activity of enantiomers often arises from their distinct binding affinities to the target protein. The three-dimensional arrangement of atoms in one enantiomer may allow for a more favorable interaction with the binding site of a receptor or enzyme, leading to a stronger biological response. Therefore, it is highly probable that the (R)- and (S)-enantiomers of this compound would display different pharmacological profiles. To ascertain this, the synthesis of enantiomerically pure forms of the compound and their subsequent biological evaluation would be necessary.

Metabolic Pathways and Pharmacokinetics of 5 Hydroxy 3 Methylindolin 2 One Analogues

Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles in Biological Systems

The ADME profile of indolin-2-one analogues dictates their onset, intensity, and duration of action. While specific data for 5-Hydroxy-3-methylindolin-2-one is not extensively detailed in public literature, the pharmacokinetic properties of structurally related indole (B1671886) derivatives provide significant insights.

Generally, indolin-2-one derivatives are designed to be orally bioavailable. nih.gov Their absorption from the gastrointestinal tract is influenced by their physicochemical properties, such as lipophilicity and molecular size. For instance, in silico studies on quinazolin-4(3H)-one derivatives, which share some structural similarities, have shown that many compounds within this class are predicted to have good pharmacokinetic profiles in agreement with Lipinski's Rule of Five, suggesting favorable absorption and membrane permeability. nih.gov Similarly, Trifluoromethoxyphenyl indole-5-carboxamide analogues have demonstrated favorable ADME profiles in human liver microsomes, indicating good solubility and moderate clearance. thesciencein.org

Once absorbed, these compounds are distributed throughout the body. The extent of distribution to various tissues is dependent on factors like plasma protein binding and tissue permeability. For example, computational predictions for 4-hydroxyisoleucine, another small molecule with a hydroxyl group, suggest a volume of distribution (VD) of 0.39 L/kg and a plasma protein binding of 10.90%, indicating that the compound does not excessively bind to plasma proteins and is available for distribution into tissues. nih.gov

Metabolism is a key phase, primarily occurring in the liver, where compounds are modified to facilitate excretion. nih.gov Indole-based structures undergo extensive first-pass metabolism. nih.gov The final step, excretion, is typically via the feces and/or urine after the parent compound and its metabolites are rendered more water-soluble. nih.gov

| Property | Predicted/Observed Value for Analogues | Significance |

| Oral Bioavailability | Generally favorable for indolin-2-one and quinazolinone derivatives. nih.govnih.gov | Indicates potential for oral administration. |

| Solubility | Good for Trifluoromethoxyphenyl indole-5-carboxamide analogues. thesciencein.org | Affects absorption from the gut. |

| Plasma Protein Binding | Predicted low (10.90%) for 4-hydroxyisoleucine. nih.gov | Higher unbound fraction allows for greater tissue distribution and pharmacological activity. |

| Volume of Distribution (VD) | Predicted at 0.39 L/kg for 4-hydroxyisoleucine. nih.gov | Suggests distribution into total body water. |

| Metabolism | Extensive hepatic first-pass metabolism is common for indole-based structures. nih.gov | Significantly influences the concentration of the active compound. |

| Excretion | Primarily fecal for many HMG-CoA reductase inhibitors with indole cores. nih.gov | Determines the final elimination route from the body. |

Role of Cytochrome P450 Enzymes in Compound Biotransformation

The biotransformation of a vast number of xenobiotics, including indolin-2-one analogues, is predominantly carried out by the cytochrome P450 (CYP) superfamily of enzymes. nih.gov These heme-containing monooxygenases are primarily located in the liver and are responsible for Phase I metabolic reactions, which typically involve oxidation, reduction, and hydrolysis to increase the polarity of the compound. nih.gov

For analogues of this compound, specific CYP isoforms play a crucial role. Studies on the metabolism of 3-methylindole (B30407) (skatole), a structurally related compound, have identified CYP2A6 and CYP2E1 as key enzymes in its biotransformation in porcine liver microsomes. biosynth.com The involvement of these enzymes was confirmed through the use of selective chemical inhibitors which reduced the formation of 3-methylindole metabolites. biosynth.com

Furthermore, 5-hydroxy-3-methylindole (B177197) has been shown to be reactive with CYP2E1. nih.gov This suggests that the 5-hydroxy substituent does not prevent interaction with this enzyme and that CYP2E1 is likely a key player in the metabolism of this compound itself. The activity of these CYP enzymes can be influenced by genetic polymorphisms, leading to inter-individual differences in drug metabolism and response. nih.gov

The general mechanism of CYP-mediated metabolism involves the binding of the substrate to the enzyme's active site, followed by a series of electron transfers and the incorporation of an oxygen atom into the substrate, leading to a more hydrophilic product that can be more easily excreted. nih.gov

| Enzyme Family | Specific Isoform(s) | Role in Metabolism of Analogues |

| Cytochrome P450 | CYP2A6 | Implicated in the metabolism of 3-methylindole. biosynth.com |

| Cytochrome P450 | CYP2E1 | Involved in the metabolism of 3-methylindole and reactive with 5-hydroxy-3-methylindole. biosynth.comnih.gov |

| Cytochrome P450 | General (CYP1, 2, 3 families) | Responsible for the majority of Phase I drug metabolism, including oxidation of indole-based structures. nih.gov |

Identification and Characterization of Active and Inactive Metabolites

A common metabolic pathway for compounds with a methyl group on an aromatic or heterocyclic ring is oxidation. This can occur through the action of CYP enzymes to form a hydroxymethyl derivative, which can then be further oxidized to a carboxylic acid.

For example, the drug tolmetin, which contains a benzylic methyl group, is metabolized to an active hydroxymethyl derivative. This active metabolite is then further oxidized to an inactive carboxylic acid metabolite. Similarly, tolterodine (B1663597) is metabolized via benzylic-methyl group oxidation to form 5-hydroxymethyl tolterodine (5-HMT), which is an active metabolite with pharmacological effects comparable to the parent drug.

Based on these precedents, it is highly probable that the 3-methyl group of this compound analogues undergoes similar metabolic transformations. The initial hydroxylation at the methyl group would lead to a 3-(hydroxymethyl) analogue. This metabolite could potentially be active. Further oxidation would yield a 3-carboxy analogue, which is more likely to be inactive and readily excreted.

Another potential metabolic pathway is further hydroxylation on the aromatic ring, although the existing 5-hydroxy group may influence the position of subsequent hydroxylations. The compound 3-hydroxy-3-methyloxindole (B1219110) is a known metabolite found in nature, suggesting that hydroxylation at the 3-position is also a plausible metabolic route. nih.gov

| Parent Compound Analogue | Metabolic Reaction | Resulting Metabolite | Predicted Activity |

| Tolmetin | Benzylic methyl hydroxylation | Hydroxymethyl derivative | Active |

| Tolmetin Hydroxymethyl Derivative | Oxidation | Carboxylic acid derivative | Inactive |

| Tolterodine | Benzylic methyl hydroxylation | 5-hydroxymethyl tolterodine (5-HMT) | Active |

| 5-Hydroxy-6-methyl-2-di-n-propylaminotetralin | Methyl group oxidation | 6-formyl and 6-hydroxymethyl derivatives | Active |

| Hypothetical: this compound | 3-methyl hydroxylation | 5-Hydroxy-3-(hydroxymethyl)indolin-2-one | Potentially Active |

| Hypothetical: 5-Hydroxy-3-(hydroxymethyl)indolin-2-one | Oxidation | 5-Hydroxy-2-oxoindoline-3-carboxylic acid | Likely Inactive |

| Hypothetical: this compound | 3-position hydroxylation | 3,5-Dihydroxy-3-methylindolin-2-one | Unknown |

Advanced Research Methodologies and Computational Approaches

In Silico Studies for Ligand-Target Interactions

Computational studies, often preceding laboratory work, provide valuable insights into the potential biological activity of compounds like 5-Hydroxy-3-methylindolin-2-one.

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique used to predict how a molecule, such as this compound, will bind to a receptor. nih.govnih.gov This method helps in understanding the binding affinity and orientation of the compound within the active site of a protein. nih.gov For instance, molecular docking studies have been used to investigate the interactions of similar indole-containing compounds with various protein targets. nih.gov These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. nih.gov

Molecular dynamics (MD) simulations further refine the understanding of these interactions by simulating the movement of atoms over time. nih.govnih.gov This provides a dynamic view of the binding process and the stability of the complex. nih.gov MD simulations can assess the structural changes in both the ligand and the protein upon binding, offering a more realistic model of the interaction. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.orgfiveable.melongdom.org These models are used to predict the activity of new compounds based on their structural features. fiveable.me QSAR analysis helps in identifying the key molecular descriptors that influence the biological activity of a series of compounds. wikipedia.org This approach can be used to predict various properties, including how a compound is absorbed, distributed, metabolized, and excreted by the body. fiveable.me By developing and validating these models, researchers can screen large databases of compounds to identify potential drug candidates. nih.gov

Analytical Techniques for Research Characterization and Quantification

A variety of analytical techniques are essential for the structural elucidation and purity assessment of this compound.

Spectroscopic Methods for Structural Elucidation (e.g., NMR, MS)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules. Both ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of a compound. rsc.orgrsc.orgmdpi.com For example, ¹H NMR can identify the number of different types of protons and their neighboring atoms, while ¹³C NMR reveals the types of carbon atoms present in the molecule. rsc.orgmdpi.com

Mass Spectrometry (MS) is another critical technique that provides information about the molecular weight and elemental composition of a compound. rsc.org High-resolution mass spectrometry (HRMS) can determine the exact mass of a molecule, which helps in confirming its molecular formula. nih.gov The fragmentation patterns observed in mass spectra can also provide clues about the structure of the molecule. researchgate.net

Chromatographic Techniques for Compound Purity and Concentration Determination

Chromatographic methods are widely used to separate and quantify the components of a mixture. High-Performance Liquid Chromatography (HPLC) is a common technique for assessing the purity of a compound and determining its concentration. nih.gov HPLC methods can be developed to separate the target compound from any impurities or starting materials. nih.gov Thin-layer chromatography (TLC) is often used to monitor the progress of a chemical reaction and for preliminary purity checks. nih.gov

Mechanistic Investigations at the Molecular and Cellular Levels

Understanding the mechanism of action of this compound at the molecular and cellular levels is crucial for its development as a potential therapeutic agent. In vitro studies using cell lines are often employed to investigate the biological effects of a compound. nih.gov For example, researchers might study how a compound affects cell proliferation or induces apoptosis (programmed cell death). nih.gov These studies can help to identify the cellular pathways that are modulated by the compound and provide insights into its potential therapeutic applications. nih.gov

Enzyme Inhibition Assays

Enzyme inhibition assays are fundamental in drug discovery and development for identifying and characterizing molecules that can modulate the activity of specific enzymes. The indolin-2-one scaffold is a well-established pharmacophore in the design of enzyme inhibitors, particularly for protein kinases. nih.govresearchgate.net

The general principle of an enzyme inhibition assay involves measuring the rate of an enzymatic reaction in the presence and absence of a potential inhibitor. A reduction in the reaction rate in the presence of the compound indicates inhibitory activity. The potency of the inhibitor is typically quantified by its half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

For instance, various derivatives of the indolin-2-one core have been synthesized and evaluated as inhibitors of key enzymes in cellular signaling pathways, such as vascular endothelial growth factor receptors (VEGFRs) and p21-activated kinase 4 (PAK4). nih.govnih.gov In a typical assay, the purified enzyme is incubated with its substrate and varying concentrations of the inhibitor. The formation of the product is monitored over time using methods like spectrophotometry, fluorescence, or luminescence.

The structure-activity relationship (SAR) studies of indolin-2-one derivatives reveal that substitutions on the indolin-2-one ring are crucial for their inhibitory potency and selectivity. nih.govresearchgate.net For this compound, the hydroxyl group at the 5-position and the methyl group at the 3-position would be of particular interest in its interaction with the enzyme's active site. The hydroxyl group, for example, could act as a hydrogen bond donor or acceptor, contributing to the binding affinity.

| Compound (Indolin-2-one Derivative) | Target Enzyme | IC₅₀ (nM) |

|---|---|---|

| Sunitinib | VEGFR-2 | 80 |

| Compound 11b (a novel indolin-2-one derivative) | PAK4 | 22 |

| Compound 12d (a novel indolin-2-one derivative) | PAK4 | 16 |

| Compound 12g (a novel indolin-2-one derivative) | PAK4 | 27 |

| Compound 4k (a novel indolin-2-one derivative) | CDK8 | 129 |

This table presents representative IC₅₀ values for various indolin-2-one derivatives against their target enzymes, illustrating the potency that can be achieved with this scaffold. Data is illustrative and compiled from various sources for comparative purposes. nih.govnih.gov

Cell-Based Assays for Signaling Pathway Analysis

While enzyme inhibition assays provide valuable information about the direct interaction of a compound with a purified enzyme, cell-based assays are essential for understanding the compound's effects within a biological context. These assays can confirm that the compound is cell-permeable and can engage its target within the cell, leading to a modulation of a specific signaling pathway.

For a compound like this compound, which belongs to a class of compounds known to affect signaling pathways, various cell-based assays would be employed. researchgate.netmdpi.com These can include:

Proliferation Assays: These assays, such as the MTT assay, measure the effect of the compound on cell viability and growth. Many signaling pathways, when inhibited, lead to a decrease in cell proliferation.

Reporter Gene Assays: These assays are used to measure the activity of a specific transcription factor that is regulated by a signaling pathway. For example, a luciferase reporter gene can be placed under the control of a promoter that is activated by a transcription factor of interest. Inhibition of the upstream signaling pathway would lead to a decrease in luciferase expression and, consequently, a decrease in light emission.

Western Blotting: This technique is used to detect the levels of specific proteins in cell lysates. In the context of signaling pathway analysis, Western blotting can be used to measure the phosphorylation state of key signaling proteins. For example, to assess the inhibition of a kinase by this compound, one would look for a decrease in the phosphorylation of its downstream substrates.

Cell Migration and Invasion Assays: For pathways involved in cell motility, such as the PAK4/LIMK1/cofilin pathway, assays like the wound healing assay or Transwell invasion assay can be used to assess the inhibitory effect of a compound. nih.gov

For example, a study on a novel indolin-2-one derivative, compound 12g, showed that it not only inhibited the PAK4 enzyme but also suppressed the migration and invasion of A549 lung cancer cells. nih.gov Furthermore, Western blot analysis confirmed that compound 12g inhibited the phosphorylation of proteins in the PAK4 signaling pathway. nih.gov Similarly, another study on 3-(3-hydroxyphenyl)-indolin-2-one demonstrated its ability to inhibit the lipopolysaccharide (LPS)-induced Akt, MAPK, and NF-κB signaling pathways in RAW264.7 cells. mdpi.com

| Compound/Condition | Assay | Cell Line | Observed Effect |

|---|---|---|---|

| Compound 12g | Anti-proliferative (IC₅₀) | A549 | 0.83 µM |

| Compound 12g | Cell Cycle Analysis | A549 | G2/M phase arrest |

| 3-(3-hydroxyphenyl)-indolin-2-one | NO Production Inhibition | RAW264.7 | Concentration-dependent inhibition |

| 3-(3-hydroxyphenyl)-indolin-2-one | Western Blot | RAW264.7 | Inhibition of p-Akt, p-p38, p-JNK, p-ERK, and p-NF-κB |

This table summarizes the cellular effects of representative indolin-2-one derivatives, demonstrating their impact on cell proliferation, the cell cycle, and key signaling pathways. nih.govmdpi.com

Kinetic Analysis of Biochemical Interactions

Once a compound has been identified as an enzyme inhibitor, a kinetic analysis of its biochemical interaction with the target enzyme is performed to understand its mechanism of inhibition. This analysis provides valuable information about how the inhibitor binds to the enzyme and how it affects the enzyme's catalytic efficiency.

The common types of reversible enzyme inhibition that can be elucidated through kinetic analysis are:

Competitive Inhibition: The inhibitor binds to the active site of the enzyme, competing with the substrate. In this case, the apparent Michaelis constant (Km) increases, while the maximum velocity (Vmax) remains unchanged.

Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site). This binding event changes the conformation of the enzyme, reducing its catalytic activity. Here, the Vmax decreases, but the Km remains the same.

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. In this scenario, both Vmax and Km decrease.

Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, but with different affinities. This results in a decrease in Vmax and a change (either increase or decrease) in Km.

These mechanisms are typically determined by measuring the initial reaction rates at various substrate and inhibitor concentrations and then plotting the data using methods such as the Lineweaver-Burk plot (a double reciprocal plot of 1/velocity versus 1/[substrate]).

For a potential inhibitor like this compound, kinetic studies would be crucial to understand its mode of action. The data obtained from these studies can guide further optimization of the compound's structure to improve its potency and selectivity. For example, if a compound is found to be a competitive inhibitor, medicinal chemists might focus on modifying the parts of the molecule that interact with the active site to enhance binding affinity.

| Type of Inhibition | Effect on Km | Effect on Vmax | Inhibitor Binding Site |

|---|---|---|---|

| Competitive | Increases | Unchanged | Enzyme Active Site |

| Non-competitive | Unchanged | Decreases | Allosteric Site |

| Uncompetitive | Decreases | Decreases | Enzyme-Substrate Complex |

| Mixed | Changes (Increase or Decrease) | Decreases | Enzyme and/or Enzyme-Substrate Complex |

This table outlines the characteristic effects of different types of reversible enzyme inhibition on the kinetic parameters Kₘ and Vₘₐₓ.

Future Directions and Research Opportunities for 5 Hydroxy 3 Methylindolin 2 One

Development of Novel Analogues for Enhanced Therapeutic Efficacy and Selectivity

A primary avenue of future research lies in the rational design and synthesis of novel analogues of 5-Hydroxy-3-methylindolin-2-one to enhance their therapeutic efficacy and selectivity. The indolin-2-one core allows for extensive chemical modification at various positions, providing a rich playground for medicinal chemists.

Future efforts will likely concentrate on:

Molecular Hybridization: This strategy involves combining the this compound pharmacophore with other known active moieties to create hybrid molecules with potentially synergistic or dual-action therapeutic effects. researchgate.netnih.gov For instance, incorporating fragments known to interact with specific enzyme domains could lead to highly potent and selective inhibitors.

Structure-Activity Relationship (SAR) Studies: A systematic exploration of how different substituents on the indolin-2-one ring and its side chains affect biological activity is crucial. benthamdirect.com Detailed SAR studies will guide the optimization of lead compounds, improving their potency, selectivity, and pharmacokinetic profiles. For example, research on other indolin-2-one derivatives has shown that modifications at the 3-position can significantly influence their kinase inhibitory activity. benthamdirect.com

Target-Specific Design: As new molecular targets are identified, analogues can be specifically designed to interact with the unique features of their binding sites. Computational modeling and docking studies will be instrumental in this process, allowing for the in-silico design of molecules with a higher probability of successful biological activity. researchgate.net Research on other indolinones has demonstrated the successful use of this approach to develop potent inhibitors for targets like p21-activated kinase 4 (PAK4). nih.gov

Exploration of New Molecular Targets and Therapeutic Applications Beyond Current Scope

While indolin-2-one derivatives are well-known for their anticancer properties, particularly as kinase inhibitors, the therapeutic potential of this scaffold is far from exhausted. researchgate.netresearchgate.netbenthamdirect.com Future research will undoubtedly delve into new molecular targets and, consequently, new therapeutic applications for this compound and its analogues.

Promising areas for exploration include:

Novel Kinase Targets: The human kinome consists of over 500 kinases, many of which are implicated in diseases beyond cancer. Analogues of this compound could be screened against a broad panel of kinases to identify novel inhibitors for inflammatory diseases, neurodegenerative disorders, and metabolic conditions. scirp.org For instance, some indolin-2-one derivatives have already shown potential as inhibitors of Aurora B kinase, a target in oncology. researchgate.net

Non-Kinase Targets: The biological activity of indolin-2-ones is not limited to kinase inhibition. Studies have revealed their potential to target other crucial cellular players like thioredoxin reductase (TrxR), an enzyme involved in redox balance and overexpressed in many cancers. nih.govoncotarget.comnus.edu.sg Exploring such non-kinase targets could open up entirely new therapeutic avenues. Other identified targets for indolin-2-one derivatives include human caseinolytic protease proteolytic subunit (HsClpP), which is critical for cancer proliferation. nih.gov

Antimicrobial and Antiviral Applications: The development of novel antimicrobial agents is a global health priority. Some indolin-2-one derivatives incorporating thiazole (B1198619) moieties have demonstrated promising antibacterial and antibiofilm activities by inhibiting dihydrofolate reductase (DHFR) and quorum sensing. nih.govresearchgate.net This suggests that this compound could serve as a scaffold for developing new anti-infective agents.

Anti-inflammatory Activity: Chronic inflammation is a hallmark of many diseases. Derivatives of 3-substituted-indolin-2-one have been shown to possess anti-inflammatory properties by modulating key signaling pathways like NF-κB, Akt, and MAPK. mdpi.com This opens the possibility of developing this compound analogues for treating conditions such as arthritis and inflammatory bowel disease.

The following table summarizes potential molecular targets for indolin-2-one derivatives based on existing research:

| Target Class | Specific Target Example | Potential Therapeutic Application |

| Kinases | VEGFR-2, TRKs, PAK4, Aurora B | Cancer, Neurodegenerative Disorders |

| Redox Enzymes | Thioredoxin Reductase (TrxR) | Cancer |

| Proteases | HsClpP | Cancer |

| Bacterial Enzymes | Dihydrofolate Reductase (DHFR) | Infectious Diseases |

| Signaling Proteins | NF-κB, Akt, MAPK | Inflammatory Diseases |

This table is generated based on data from existing research on the broader class of indolin-2-one derivatives.

Integration of Advanced Synthetic Methodologies with High-Throughput Biological Screening

To accelerate the discovery and optimization of novel this compound analogues, the integration of modern synthetic techniques with high-throughput screening (HTS) is essential. This combination allows for the rapid generation of large, diverse chemical libraries and their subsequent evaluation for biological activity.

Key aspects of this integrated approach include:

Combinatorial Chemistry and Diversity-Oriented Synthesis: These synthetic strategies enable the efficient production of large libraries of structurally diverse indolin-2-one derivatives. This diversity is crucial for increasing the chances of identifying "hits" against a wide range of biological targets.

High-Throughput Screening (HTS): HTS platforms allow for the automated testing of thousands of compounds against a specific biological target in a short period. researchgate.netresearchgate.net This is fundamental for sifting through large chemical libraries to identify promising lead compounds. Screening libraries of indolin-2-one derivatives can be pre-plated and tested for various activities, from enzyme inhibition to effects on cell signaling pathways. thermofisher.com

High-Content Screening (HCS): Going beyond simple activity readouts, HCS provides more detailed information on the cellular effects of a compound, such as changes in morphology, protein localization, and cell cycle progression. This data-rich approach helps in prioritizing hits and understanding their mechanism of action early in the discovery process.

Fragment-Based Drug Discovery (FBDD): This technique involves screening smaller chemical fragments that bind to the target protein. These fragments can then be grown or linked together to create a more potent lead compound. The indolin-2-one scaffold itself can be considered a core fragment for such an approach.

The synergy between advanced synthesis and high-throughput screening will undoubtedly shorten the timeline for discovering the next generation of drugs based on the this compound scaffold.

Translational Research Perspectives and Preclinical Advancement

The ultimate goal of discovering a novel therapeutic agent is its successful translation from the laboratory to the clinic. For promising this compound analogues, a clear path through preclinical development is necessary.

This involves:

In-depth Preclinical Characterization: Once a lead compound is identified, it must undergo rigorous preclinical evaluation. This includes detailed pharmacokinetic studies (absorption, distribution, metabolism, and excretion - ADME), as well as toxicological assessments to ensure its safety profile. nih.gov

Animal Models of Disease: The efficacy of a drug candidate must be demonstrated in relevant animal models of the targeted disease. This provides crucial proof-of-concept before advancing to human trials.

Biomarker Development: Identifying biomarkers that can predict a patient's response to the drug or monitor its therapeutic effect is becoming increasingly important for personalized medicine. For kinase inhibitors, this could involve measuring the phosphorylation status of the target kinase.

Investigational New Drug (IND)-Enabling Studies: This is the final stage of preclinical research, where all the necessary data on a drug candidate's safety and efficacy are compiled for submission to regulatory agencies to gain approval for human clinical trials.

The journey from a promising molecule like this compound to a clinically approved drug is long and challenging. However, by systematically developing novel analogues, exploring new therapeutic avenues, embracing advanced technologies, and adhering to a rigorous preclinical development plan, the full therapeutic potential of this versatile scaffold can be realized.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Hydroxy-3-methylindolin-2-one, and how can reaction parameters be optimized to enhance yield?

- Methodology : The synthesis of indolin-2-one derivatives often involves condensation reactions. For example, 5-hydroxyindolin-2-one derivatives can be synthesized by refluxing 3-formyl-indole precursors with aminothiazolones in acetic acid for 3–5 hours, followed by recrystallization from DMF/acetic acid mixtures . Yield optimization requires precise stoichiometric ratios (e.g., 1.1 equiv of aldehyde derivatives) and controlled reflux conditions. Post-reaction purification steps, such as washing with ethanol and diethyl ether, are critical to isolate crystalline products .

- Data Insight : In analogous syntheses, yields exceeding 90% are achieved when alkylation steps (e.g., sodium hydride/DMF with alkyl halides) are employed for nitrogen functionalization .

Q. How is X-ray crystallography applied to resolve the structural configuration of this compound, and what challenges arise during refinement?

- Methodology : Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) is standard for determining bond lengths and angles. For example, 6-Hydroxy-3-(hydroxyimino)indolin-2-one was resolved with an R factor of 0.061, requiring high-resolution data and iterative refinement to address electron density ambiguities .

- Challenges : Disordered solvent molecules or twinned crystals may necessitate specialized refinement strategies, such as partitioning occupancy or using twin laws .

Q. What in vitro assays are recommended for preliminary evaluation of this compound’s bioactivity?

- Methodology : Cytotoxicity screening against human tumor cell line panels (e.g., NCI-60) is widely used. For indolin-2-one analogs, dose-response curves (0.1–100 µM) over 48–72 hours identify IC50 values. Positive controls (e.g., doxorubicin) validate assay conditions .

- Data Insight : Derivatives like 3-hydroxy-3-(imidazolidin-4-yl)indolin-2-one showed selective activity against leukemia cell lines (IC50 < 10 µM), highlighting the importance of substituent positioning .

Advanced Research Questions

Q. How can structural modifications of this compound improve target selectivity in kinase inhibition studies?

- Methodology : Introduce phosphinoyl or benzylidene groups at the C3 position via condensation with aryl aldehydes or phosphine oxides. For example, 3-(bis(3,5-dimethylphenyl)phosphinoyl) derivatives were synthesized in >90% yield under acetic acid reflux, enhancing steric bulk and electronic interactions with kinase ATP-binding pockets .

- Validation : NMR-guided SAR analysis (e.g., 31P NMR for phosphinoyl groups) and docking studies (Maestro software) correlate substituent effects with inhibitory potency .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives across studies?

- Methodology : Cross-validate assays using standardized protocols (e.g., MTT vs. ATP-luciferase assays) and replicate studies with independent cell lines. Open data practices (e.g., sharing raw cytotoxicity datasets) enable meta-analyses to identify confounding variables like batch-to-batch compound purity or cell passage number discrepancies .

- Case Study : Discrepancies in FLT3 inhibition data were resolved by comparing IC50 values under consistent ATP concentrations (1 mM vs. 10 mM), highlighting assay sensitivity to experimental conditions .

Q. Which computational tools are effective for predicting the reactivity of this compound in novel synthetic pathways?

- Methodology : Density Functional Theory (DFT) calculations (e.g., Gaussian09) model transition states for condensation reactions, while Epik predicts protonation states at physiological pH . For virtual screening, molecular dynamics (Schrödinger Suite) assess binding affinities to targets like β-catenin or PD-1/PD-L1 .

- Application : Machine learning models (e.g., Random Forest classifiers) trained on indole derivative datasets can prioritize synthetic routes with >80% accuracy in yield prediction .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.